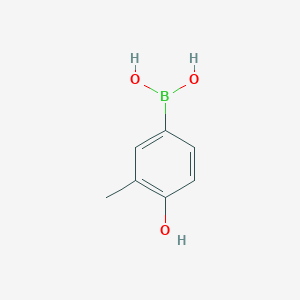
(4-ヒドロキシ-3-メチルフェニル)ボロン酸
概要
説明
“(4-Hydroxy-3-methylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .
Synthesis Analysis
Boronic acids are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The success of these reactions is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “(4-Hydroxy-3-methylphenyl)boronic acid” consists of a boron atom bonded to three oxygen atoms and a carbon atom . The boron atom is also part of a six-membered ring, which includes the carbon atom and four other carbon atoms .
Chemical Reactions Analysis
Boronic acids, such as “(4-Hydroxy-3-methylphenyl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling reactions . They can also react with amines to form boroxine complexes .
Physical And Chemical Properties Analysis
“(4-Hydroxy-3-methylphenyl)boronic acid” has a density of 1.2±0.1 g/cm³ . Its boiling point is 380.9±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has three hydrogen bond acceptors and three hydrogen bond donors .
科学的研究の応用
鈴木・宮浦カップリング反応
この化合物は、有機合成において炭素-炭素結合を形成するために用いられるクロスカップリング反応の一種である鈴木・宮浦カップリング反応に使用されます。 この応用は、医薬品やポリマーを含むさまざまな有機化合物の合成に不可欠です .
スティルカップリング反応
鈴木・宮浦カップリングと同様に、スティルカップリング反応は炭素-炭素結合の形成を伴いますが、有機スズ化合物を反応物として使用します。 (4-ヒドロキシ-3-メチルフェニル)ボロン酸は、これらの反応において、複雑な有機分子を合成するための反応物として役立ちます .
アミノカルボニル化反応
この化合物は、パラジウム触媒によるアミノカルボニル化反応にも使用されます。 これらの反応は、有機分子にカルボニル基を導入するために重要であり、これはさまざまな化学製品を合成する際の重要なステップです .
バイオ担持パラジウムナノ粒子の合成
それは、バイオ担持パラジウムナノ粒子の調製における前駆体として役立ちます。 これらのナノ粒子は、ホスフィンフリー触媒として作用し、その毒性と環境への影響が軽減されているため、グリーンケミストリーにおいて応用されています .
センシングアプリケーション
ボロン酸は、(4-ヒドロキシ-3-メチルフェニル)ボロン酸を含む、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用します。 この特性により、ホモジニアスアッセイとヘテロジニアス検出システムの両方において、さまざまなセンシングアプリケーションで役立ちます .
クロスカップリング反応
この化合物は、医薬品化学において重要なクロスカップリング反応に関与しています。 これらの反応は、有効な医薬品成分または中間体として役立つことができる複雑な分子を生成するのに役立ちます .
ポリマーとオプトエレクトロニクス材料
(4-ヒドロキシ-3-メチルフェニル)ボロン酸誘導体は、ポリマーとオプトエレクトロニクス材料の分野で使用されています。 それらは、電子デバイスに望ましい特性を持つ新しい材料の開発に貢献しています .
糖センシング
ボロン酸モチーフは、糖と複合体を形成する能力のために、モノおよび多糖のセンシングに一般的に使用されます。 この応用は、糖が重要な役割を果たす生物系において重要です .
作用機序
Target of Action
The primary target of (4-Hydroxy-3-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(4-Hydroxy-3-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (4-Hydroxy-3-methylphenyl)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (4-Hydroxy-3-methylphenyl)boronic acid plays a crucial role, is part of a broader biochemical pathway that leads to the formation of carbon–carbon bonds . This reaction is particularly important because it operates under exceptionally mild and functional group tolerant conditions .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may influence their bioavailability.
Result of Action
The primary molecular effect of (4-Hydroxy-3-methylphenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Hydroxy-3-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, certain boronic acids are known to decompose in air . (4-hydroxy-3-methylphenyl)boronic acid is generally stable and environmentally benign , suggesting that it may be less sensitive to environmental conditions.
Safety and Hazards
将来の方向性
Boronic acids, including “(4-Hydroxy-3-methylphenyl)boronic acid”, have been used in the synthesis of various compounds and have potential applications in different fields . For example, they have been used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, and in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling .
特性
IUPAC Name |
(4-hydroxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHWHLOMMPXHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665370 | |
| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
762263-66-1 | |
| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


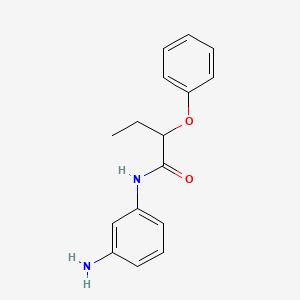
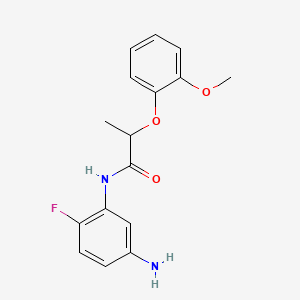
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)
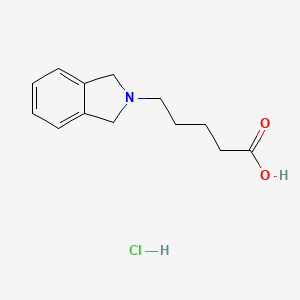
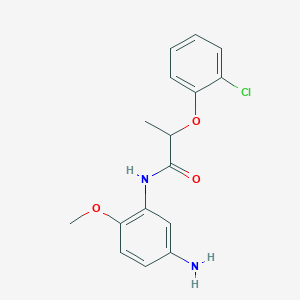
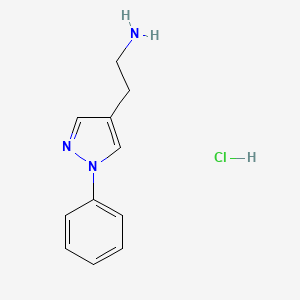
![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)
![N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine](/img/structure/B1391273.png)
![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)
![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)
![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)